2-[(2-ethyl-7-oxo-6-propyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(2-methylpropyl)acetamide
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Overview
Description
2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening methods can optimize the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit enzymes involved in cell proliferation.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures.
Uniqueness
2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is unique due to its specific substituents, which confer distinct biological activities. Its ability to selectively inhibit CDK2 with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H25N5O2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(2-ethyl-7-oxo-6-propylpyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C16H25N5O2S/c1-5-7-21-15(23)14-12(9-20(6-2)19-14)18-16(21)24-10-13(22)17-8-11(3)4/h9,11H,5-8,10H2,1-4H3,(H,17,22) |
InChI Key |
YOJYRTMKNKFFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC(C)C)CC |
Origin of Product |
United States |
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